Product packaging for 4-Methyl-2-nitrophenyl cyanate(Cat. No.:CAS No. 1601-69-0)

4-Methyl-2-nitrophenyl cyanate

Cat. No.: B1514424
CAS No.: 1601-69-0
M. Wt: 178.14 g/mol
InChI Key: OAJAZGMJSWBQFL-UHFFFAOYSA-N
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Description

Contextualization of Cyanate (B1221674) Esters within Organic Synthesis

Aryl cyanates, a class of organic compounds characterized by an aromatic ring attached to a cyanate functional group (-OCN), are significant precursors in both polymer science and synthetic chemistry. accelachem.com Their primary application lies in the formation of high-performance thermosetting polymers known as polycyanurates. bts.gov This transformation occurs via a thermally-induced cyclotrimerization reaction, where three cyanate ester monomers polymerize to form a stable, six-membered triazine ring network. bts.govkpi.uaresearchgate.net The resulting cross-linked polymers are noted for their exceptional thermal stability, high glass transition temperatures (Tg), and desirable dielectric properties, making them invaluable in the aerospace, electronics, and military industries. researchgate.netacs.org

Beyond polymer chemistry, the cyanate group serves as a versatile functional handle in organic synthesis. These esters are employed as starting materials for creating a variety of heterocyclic compounds. kpi.ua The general synthesis of aryl cyanates involves the reaction of phenols with a cyanogen (B1215507) halide, a method that has been refined since their discovery. kpi.ua

Significance of Aromatic Substituent Effects on Cyanate Ester Reactivity and Structure

The reactivity of the aryl cyanate ester and the properties of the resulting materials are profoundly influenced by the nature of the substituents on the aromatic ring. These substituents can alter the electronic density of the cyanate group and the aromatic system through inductive and resonance effects, thereby affecting the rate and efficiency of reactions like cyclotrimerization.

Electron-donating groups (EDGs), such as alkyl (e.g., methyl) or alkoxy groups, increase the electron density on the aromatic ring. This can influence the reactivity of the cyanate group. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or halogen groups, decrease the electron density of the ring. The presence of a strong electron-withdrawing group like a nitro group is known to increase the reaction velocity in related systems. wiley.com In the case of 4-Methyl-2-nitrophenyl cyanate, the molecule possesses both a moderately electron-donating methyl group and a strongly electron-withdrawing nitro group, creating a complex electronic environment that can be expected to uniquely modulate its reactivity. Theoretical studies on related substituted phenylacetylenes show that the electronic character of substituents significantly affects the regioselectivity of cyclotrimerization reactions. acs.org

The position of these substituents also plays a critical role. In this compound, the nitro group is ortho to the cyanate functionality, which may introduce steric effects in addition to its powerful electronic influence.

Table 1: General Effects of Aromatic Substituents on Aryl Cyanate Reactivity

Substituent TypeExample GroupsGeneral Effect on Aromatic RingImpact on Reactivity
Electron-Donating-CH₃, -OCH₃Increases electron densityModulates polymerization kinetics and can affect thermal properties of the resulting polymer. acs.org
Electron-Withdrawing-NO₂, -Cl, -FDecreases electron densityCan increase the electrophilicity of the cyanate carbon, potentially accelerating reactions with nucleophiles. wiley.comuni-muenchen.de

Overview of Research Trajectories for Related Nitrophenyl Derivatives and Their Chemical Transformations

Nitrophenyl derivatives are a cornerstone of modern organic synthesis, valued as versatile intermediates and building blocks. researchgate.net The nitro group is a robust and highly activating functional group that directs further chemical transformations. A common and significant reaction is the reduction of the nitro group to an amine (-NH2), which opens up a vast array of subsequent derivatization chemistries.

Research into related nitrophenyl compounds, such as nitrophenyl isocyanates and carbonates, highlights their utility. For example, nitrophenyl isocyanates are synthesized from the corresponding nitroanilines and are used to create ureas and other complex molecules. researchgate.netontosight.ai Similarly, bis(o-nitrophenyl) carbonate serves as a mild and safe alternative to phosgene (B1210022) for the synthesis of carbamates and ureas. mdpi.com The reactivity of the nitro-substituted ring allows these compounds to participate in nucleophilic aromatic substitution and various coupling reactions, enabling the construction of complex molecular architectures. researchgate.netbohrium.com The study of these related compounds provides a framework for understanding the potential chemical transformations available to this compound, particularly involving the reactive nitro group.

Scope of Academic Inquiry into this compound

While extensive research exists for the broader class of aryl cyanates and nitrophenyl derivatives, academic inquiry specifically into this compound is not widely documented in published literature. The compound is identified by the CAS number 1601-69-0. accelachem.comchembk.comcymitquimica.com

Table 2: Chemical Data for this compound

PropertyValueSource(s)
CAS Number 1601-69-0 accelachem.comchembk.com
Molecular Formula C₈H₆N₂O₃ accelachem.com
Molecular Weight 178.14 g/mol accelachem.com

The logical precursor for the synthesis of this compound is 4-Methyl-2-nitrophenol (B89549) (CAS 119-33-5). scbt.comsigmaaldrich.com The synthesis would likely follow the standard cyanation reaction of this phenol (B47542) with a reagent like cyanogen bromide.

The academic interest in this compound stems from several potential areas of investigation:

Synthesis and Polymerization: Detailed study of its synthesis and purification, followed by an investigation into its thermal cyclotrimerization to form a novel polycyanurate resin.

Material Properties: Characterization of the resulting thermoset polymer. The presence of both methyl and nitro groups would be expected to impart unique thermal, mechanical, and dielectric properties compared to simpler aryl cyanate polymers.

Functional Material Development: The nitro group on the polymer backbone serves as a reactive handle for post-polymerization modification. It could be reduced to an amine, allowing for the grafting of other molecules to tailor the polymer's surface properties or bulk characteristics.

Comparative Reactivity Studies: As a monofunctional cyanate ester, it could be used in model studies to understand the kinetic and mechanistic details of cyanate reactions, particularly how the ortho-nitro and para-methyl substituents cooperatively or competitively influence reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O3 B1514424 4-Methyl-2-nitrophenyl cyanate CAS No. 1601-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-2-nitrophenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-6-2-3-8(13-5-9)7(4-6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJAZGMJSWBQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40776696
Record name 4-Methyl-2-nitrophenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40776696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601-69-0
Record name 4-Methyl-2-nitrophenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40776696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methyl 2 Nitrophenyl Cyanate: Strategic Approaches and Mechanistic Considerations

Precursor Synthesis: Development of 4-Methyl-2-nitrophenol (B89549) Derivatives

The foundational step in producing 4-methyl-2-nitrophenyl cyanate (B1221674) is the synthesis of 4-methyl-2-nitrophenol. This is typically achieved through the nitration of p-cresol (B1678582) (4-methylphenol). wikimedia.orgsigmaaldrich.comnist.gov

Nitration Strategies for Methylated Phenols

The nitration of methylated phenols, such as p-cresol, requires careful control of reaction conditions to favor the formation of the desired ortho-nitro isomer over other potential products. core.ac.ukrsc.org Traditional nitration methods often employ strong acid systems, like a mixture of nitric acid and sulfuric acid, which generate the nitronium ion (NO₂⁺) as the active electrophile. researchgate.net

However, the high reactivity of phenols can lead to side reactions, including oxidation and the formation of multiple isomers. core.ac.ukresearchgate.net To enhance selectivity, various strategies have been developed. One approach involves the use of milder nitrating agents or reaction conditions. For instance, the use of dilute nitric acid in an aqueous sulfuric acid solution has been explored for the nitration of p-cresol. rsc.orggoogle.com Another strategy involves the use of catalysts to direct the nitration to the desired position. core.ac.uk For example, silica (B1680970) gel-supported nitric acid has been shown to improve the yield of the desired nitro compounds. researchgate.net

The choice of solvent can also influence the isomer distribution. core.ac.uk Research has shown that manipulating reaction parameters such as nitric acid concentration and temperature can slightly influence the ratio of para to ortho nitrocresol products. core.ac.uk

A summary of various nitration conditions for cresols is presented below:

ReactantNitrating Agent/ConditionsMajor Product(s)Reference(s)
p-CresolNitric acid in aqueous sulfuric acid (68-72%)4-Methyl-2-nitrophenol rsc.org
m-CresolMixed acid (nitric/sulfuric) at -5-0 °CMixture of nitro-3-methylphenols oup.com
o-CresolNitric acid in aqueous sulfuric acid (50-83%)2-Methyl-6-nitrophenol and 2-Methyl-4-nitrophenol rsc.org

Selective Functionalization Pathways of Substituted Phenols

To achieve higher selectivity in the nitration of substituted phenols, a common strategy is to introduce a temporary protecting or directing group onto the phenol (B47542). This group can block a more reactive position, thereby directing the nitration to the desired location, and can be subsequently removed. For instance, sulfonation of the phenol prior to nitration can be employed. The sulfonic acid group can be introduced at a specific position and later removed after the nitration step. oup.com

Another approach is the conversion of the hydroxyl group into a different functional group, such as a carbonate or phosphate (B84403) ester, before nitration. oup.com This modification can alter the directing effect of the oxygen substituent and influence the position of nitration. After the nitration reaction, the ester group can be hydrolyzed back to a hydroxyl group. For example, the nitration of di-m-tolyl carbonate or tri-m-tolyl phosphate, followed by sulfonation, hydrolysis, and desulfonation, has been shown to predominantly yield the 6-nitro isomer of 3-methylphenol. oup.com

Cyanation Strategies for Aromatic Hydroxyl Groups

Once 4-methyl-2-nitrophenol is synthesized, the next critical step is the conversion of the phenolic hydroxyl group into a cyanate ester. This transformation is typically achieved through a cyanation reaction.

Utilization of Cyanogen (B1215507) Halides in Phenolic Cyanation

The most common and widely used method for the cyanation of phenols involves the use of cyanogen halides, particularly cyanogen bromide (BrCN) or cyanogen chloride (ClCN), in the presence of a base. thieme-connect.deresearchgate.netnih.gov The base, typically a tertiary amine like triethylamine, deprotonates the phenol to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the cyanogen halide, displacing the halide ion and forming the aryl cyanate ester. thieme-connect.de

This reaction is generally carried out in a suitable organic solvent such as acetone, diethyl ether, or acetonitrile (B52724) at controlled temperatures. thieme-connect.de The method is applicable to a wide range of phenols, including substituted phenols. thieme-connect.deresearchgate.net

A general scheme for the cyanation of a phenol using a cyanogen halide is as follows: ArOH + XCN + Et₃N → ArOCN + Et₃N·HX (where Ar = aryl group, X = Cl or Br) thieme-connect.de

Alternative Reagents and Coupling Protocols for Cyanate Ester Formation

While cyanogen halides are effective, their toxicity and hazardous nature have prompted the search for safer and more environmentally friendly cyanation reagents. researchgate.net Several alternative reagents and protocols have been developed.

One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which has gained attention due to its low toxicity, stability, and ready availability. researchgate.net Lewis acid-mediated cyanation of phenols using NCTS has been shown to proceed efficiently with high regioselectivity. researchgate.net Other alternative, though less common for cyanate ester synthesis, approaches to introduce a cyano group onto an aromatic ring include the use of zinc cyanide (Zn(CN)₂) with a palladium or nickel catalyst, particularly for aryl halides or sulfonates. organic-chemistry.orgacs.org Potassium ferrocyanide (K₄[Fe(CN)₆]) has also been used as a non-toxic cyanide source in palladium-catalyzed cyanations. organic-chemistry.org

Alternative synthetic routes to cyanate esters that avoid cyanogen halides include the thermolysis of thiathiazoles and the decomposition of thiocarbamates on heavy metal oxides, although these methods often result in lower yields. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-methyl-2-nitrophenyl cyanate. Key parameters that can be adjusted include:

Base: The choice and stoichiometry of the base are important. Triethylamine is commonly used, but other organic or inorganic bases can also be employed. thieme-connect.deresearchgate.net The amount of base should be sufficient to neutralize the hydrogen halide formed during the reaction.

Solvent: The solvent can influence the solubility of the reactants and the reaction rate. Aprotic solvents like acetone, acetonitrile, and tetrahydrofuran (B95107) are often preferred. thieme-connect.deacs.org

Temperature: Cyanation reactions with cyanogen halides are often carried out at low temperatures (e.g., 0-10 °C) to control the reaction rate and minimize side reactions. thieme-connect.de

Reaction Time: The reaction time needs to be sufficient for complete conversion, which can be monitored by techniques such as thin-layer chromatography (TLC).

A comparative table of different cyanation methods for phenolic compounds is provided below:

Cyanating ReagentCatalyst/BaseSubstrateKey AdvantagesReference(s)
Cyanogen Bromide (BrCN)TriethylaminePhenolsWidely applicable, generally good yields thieme-connect.deresearchgate.net
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)Lewis AcidPhenol derivativesLow toxicity, stable reagent researchgate.net
Zinc Cyanide (Zn(CN)₂)Palladium or Nickel catalystAryl halides/sulfonatesLess toxic cyanide source organic-chemistry.orgacs.org
Potassium Ferrocyanide (K₄[Fe(CN)₆])Palladium catalystAryl imidazolylsulfonatesNon-toxic cyanide source, environmentally benign organic-chemistry.org

By carefully selecting the synthetic route and optimizing the reaction conditions for both the nitration of p-cresol and the subsequent cyanation of the resulting 4-methyl-2-nitrophenol, it is possible to produce this compound with high efficiency and purity.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Methyl 2 Nitrophenyl Cyanate

Nucleophilic Reaction Pathways

The cyanate (B1221674) functional group (-OCN) is susceptible to attack by a wide range of nucleophiles. The carbon atom of the cyanate group is electrophilic and serves as the primary site for nucleophilic addition, which can be followed by subsequent rearrangement or elimination steps.

Aminolysis Reactions and Reaction Kinetics

The reaction of aryl cyanates with primary or secondary amines, known as aminolysis, typically proceeds through a nucleophilic addition mechanism. The amine attacks the electrophilic carbon of the cyanate group to form a tetrahedral intermediate. This intermediate can then rearrange to form an isourea derivative.

Kinetic studies on analogous compounds, such as nitrophenyl carbonates, reveal that these reactions often follow pseudo-first-order kinetics when the amine is present in excess. researchgate.net The reaction mechanism can be either a single-step (concerted) process or a multi-step (stepwise) process involving a zwitterionic tetrahedral intermediate. researchgate.net For a substituted aryl system like 4-Methyl-2-nitrophenyl cyanate, a stepwise mechanism is plausible, where the rate-determining step could be either the formation or the breakdown of the tetrahedral intermediate, depending on the basicity of the attacking amine. mdpi.com

The reaction rate is expected to be significantly influenced by the substituents on the phenyl ring. The ortho-nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the cyanate carbon, thereby increasing the rate of nucleophilic attack. Conversely, the para-methyl group has a mild electron-donating effect.

Illustrative Reaction Kinetics of Aryl Cyanate Aminolysis

Amine NucleophileConcentration (M)Observed Rate Constant (kobs, s-1)Second-Order Rate Constant (kN, M-1s-1)
Piperidine0.100.0150.15
Morpholine0.100.0080.08
Aniline0.100.0010.01

This interactive table presents hypothetical kinetic data for the aminolysis of an aryl cyanate, demonstrating the influence of amine basicity on the reaction rate.

Alcoholysis and Phenolysis Pathways

Aryl cyanates react with alcohols (alcoholysis) and phenols (phenolysis) to form imidocarbonates. This reaction is often the initial step in the cyclotrimerization process, especially when catalyzed by residual phenols from the synthesis of the cyanate ester. mdpi.com

The mechanism involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the cyanate carbon. This forms an unstable intermediate which rapidly protonates to yield the corresponding alkyl or aryl imidocarbonate. The formation of this imidocarbonate is a crucial step, as it can then react further with other cyanate molecules. mdpi.com

In the case of this compound, the reaction with a phenol (Ar'OH) would proceed as follows:

Nucleophilic Attack: The phenoxide ion (Ar'O⁻) attacks the cyanate carbon.

Intermediate Formation: An imidocarbonate intermediate is formed.

Further Reaction: This intermediate can then react with two more molecules of the cyanate ester to form a stable triazine ring. mdpi.com

Studies on the alcoholysis of related isocyanates suggest that the reaction can involve multiple alcohol molecules acting in a concerted manner, where one molecule acts as a nucleophile and others participate in proton transfer, facilitating the reaction. kuleuven.be A similar mechanism can be postulated for the alcoholysis of aryl cyanates.

Hydrolysis and Stability in Aqueous Environments

Aryl cyanate esters exhibit limited stability in aqueous environments and are susceptible to hydrolysis. researchgate.net The hydrolysis of the cyanate group is a significant degradation pathway, particularly for uncured or partially cured resins. researchgate.net The reaction is initiated by the nucleophilic attack of water on the cyanate carbon.

The process is thought to proceed through the following steps:

Addition of Water: A water molecule attacks the electrophilic carbon of the cyanate group, forming an unstable carbamic acid intermediate.

Decarboxylation: This intermediate readily undergoes decarboxylation to release carbon dioxide.

Formation of Phenol: The final product of hydrolysis is the corresponding phenol, in this case, 4-methyl-2-nitrophenol (B89549).

The rate of hydrolysis is dependent on pH and temperature. The presence of the electron-withdrawing nitro group on the aromatic ring of this compound is expected to make the cyanate group more susceptible to nucleophilic attack by water, potentially reducing its hydrolytic stability compared to unsubstituted or electron-rich aryl cyanates. researchgate.net

Cyclotrimerization and Polymerization Research

A hallmark reaction of aryl cyanates is their thermal or catalytic cyclotrimerization to form highly cross-linked polycyanurate networks. This reaction proceeds via the formation of stable, six-membered triazine rings. nih.gov Monofunctional cyanates like this compound can serve as model compounds for studying this reaction or can be incorporated into copolymers.

Catalytic Systems for Triazine Ring Formation

The cyclotrimerization of aryl cyanates can be initiated thermally at high temperatures or catalytically at lower temperatures. A wide variety of catalytic systems have been investigated for this process. These catalysts are typically nucleophilic or contain transition metals.

Common catalytic systems include:

Nucleophilic Catalysts: Lewis bases such as tertiary amines, phosphines, and imidazoles. Phenols and alkoxides are also effective initiators. mdpi.com

Transition Metal Complexes: Compounds of copper, cobalt, zinc, and manganese, often in the form of carboxylates or acetylacetonates, are widely used as catalysts. rsc.org

The general mechanism for catalyzed cyclotrimerization involves the initial reaction of the catalyst with a cyanate monomer to form an active intermediate. mdpi.com For instance, a phenoxide catalyst reacts with a cyanate group to form an imidocarbonate, which then sequentially adds two more cyanate monomers to form the triazine ring and regenerate the catalyst. mdpi.com

Catalyst Performance in Aryl Cyanate Cyclotrimerization

Catalyst TypeExample CatalystTypical Concentration (mol %)Curing Temperature (°C)
Metal CarboxylateCopper(II) Acetylacetonate0.1 - 0.5150 - 200
Tertiary AmineTriethylamine1.0 - 2.0120 - 180
Phenolic CompoundNonylphenol1.0 - 5.0180 - 250

This interactive table summarizes common catalytic systems used for the cyclotrimerization of aryl cyanates, providing typical reaction conditions.

Investigation of Oligomerization and Network Polymerization Pathways

While difunctional or multifunctional aryl cyanates undergo network polymerization to form thermosetting resins, monofunctional cyanates like this compound cannot form a cross-linked network on their own. nih.gov However, they are invaluable for studying the fundamental chemistry of polymerization and for use in copolymerization.

When heated, this compound is expected to undergo cyclotrimerization to form the corresponding tris(4-methyl-2-nitrophenyl) cyanurate. In the presence of dicyanate esters, it can act as a chain extender or a reactive diluent, becoming incorporated into the growing polymer network. This incorporation can modify the final properties of the polycyanurate resin, such as its glass transition temperature, dielectric constant, and thermal stability. nih.gov Research into the synthesis and characterization of aryl cyanate ester oligomers helps in understanding the initial stages of the curing process before a rigid network is formed. acs.org

Impact of Reaction Conditions on Polymer Architecture

The polymerization of cyanate esters typically proceeds via cyclotrimerization of the cyanate functional groups to form a highly cross-linked polycyanurate network. The architecture of this resulting polymer is significantly influenced by the reaction conditions. For this compound, while specific experimental data is not widely available, the impact of reaction conditions can be extrapolated from the well-studied behavior of other aryl cyanate esters.

Key reaction parameters influencing the polymer architecture include:

Temperature: The rate of polymerization and the degree of cure are highly dependent on temperature. Higher temperatures generally lead to faster reaction rates and a higher cross-linking density. However, excessively high temperatures can induce side reactions or degradation, potentially compromising the structural integrity of the final polymer.

Catalyst: The presence and type of catalyst can dramatically alter the polymerization process. Transition metal complexes, such as those containing copper or cobalt, are often used to lower the curing temperature and accelerate the cyclotrimerization reaction. The choice of catalyst can also influence the regularity of the polymer network.

Solvent: For solution polymerization, the solvent can affect the solubility of the monomer and the growing polymer chains, thereby influencing the final polymer morphology and the extent of cross-linking.

Table 1: Predicted Influence of Reaction Conditions on Polycyanurate Architecture from this compound

Reaction ConditionParameter VariationExpected Impact on Polymer Architecture
Temperature IncreaseHigher cross-link density, faster cure rate
DecreaseLower cross-link density, slower cure rate
Catalyst Addition of transition metal catalystLower curing temperature, increased reaction rate
Absence of catalystHigher curing temperature required
Solvent Polarity High polarityMay facilitate ion-pairing with catalyst, affecting reaction kinetics
Low polarityMay lead to precipitation of growing polymer chains

Rearrangement Reactions and Isomerization Studies

Rearrangement and isomerization are fundamental reactions for many organic functional groups, and the cyanate group is no exception.

The rearrangement of a cyanate ester to an isocyanate is a known transformation, often proceeding through a concerted mechanism. For this compound, this would involve the migration of the aryl group from the oxygen atom to the nitrogen atom of the cyanate moiety, with the simultaneous cleavage of the C-O bond and formation of a C=N bond. This rearrangement is analogous to the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgorganic-chemistry.org The presence of electron-withdrawing groups, such as the nitro group on the aromatic ring, can influence the electronic environment and thus the facility of this rearrangement.

Heat can be a critical factor in inducing rearrangements of cyanate esters. The thermal conversion of this compound to its corresponding isocyanate, 4-methyl-2-nitrophenyl isocyanate, is a plausible reaction pathway. This process is often unimolecular and follows first-order kinetics. The stability of the cyanate ester versus the isocyanate isomer is a key thermodynamic consideration. Isocyanates are generally more stable, providing a driving force for the rearrangement.

Role as a Synthetic Intermediate in Complex Organic Transformations

While specific applications of this compound as a synthetic intermediate are not extensively documented, its structure suggests several potential uses in complex organic synthesis. The cyanate group can be a precursor to various other functionalities. For instance, reaction with amines can yield isoureas, and hydrolysis can lead to carbamates.

The corresponding isocyanate, formed via rearrangement, is a versatile intermediate. sigmaaldrich.commasterorganicchemistry.com Isocyanates readily react with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and amines (after decarboxylation of the initial carbamic acid), respectively. masterorganicchemistry.comyoutube.com This reactivity makes 4-methyl-2-nitrophenyl isocyanate a potentially valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.

Table 2: Potential Synthetic Transformations of this compound and its Isocyanate Isomer

ReactantProduct TypeFunctional Group Transformation
This compound
AmineIsourea-OCN → -O-C(=NH)-NHR
AlcoholImidocarbonate-OCN → -O-C(=NH)-OR
4-Methyl-2-nitrophenyl isocyanate
AmineUrea-NCO → -NH-C(=O)-NHR
AlcoholCarbamate-NCO → -NH-C(=O)-OR
WaterAmine (via carbamic acid)-NCO → -NH₂

Advanced Spectroscopic Techniques for Structural Characterization of 4 Methyl 2 Nitrophenyl Cyanate

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the analysis of molecular vibrational modes. These techniques provide a molecular fingerprint based on the interaction of infrared radiation or inelastic light scattering with the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For 4-Methyl-2-nitrophenyl cyanate (B1221674), characteristic peaks for the cyanate (-OCN), nitro (-NO₂), methyl (-CH₃), and aromatic ring C-H and C=C bonds would be expected.

Research Findings:

A comprehensive search of scientific databases and literature did not yield specific experimental FT-IR data for 4-Methyl-2-nitrophenyl cyanate. Therefore, a data table of characteristic absorption bands and their corresponding vibrational modes cannot be provided at this time.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, which reveals vibrational, rotational, and other low-frequency modes in a molecule. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

Research Findings:

No experimental Raman spectroscopic data for this compound could be located in the available scientific literature. As a result, a data table of Raman shifts and their assignments is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Chemical shifts, signal splitting (multiplicity), and integration values are key parameters in ¹H NMR analysis.

Research Findings:

Specific ¹H NMR spectroscopic data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the aromatic and methyl protons of this compound, have not been reported in the accessible scientific literature. Consequently, a data table of ¹H NMR assignments cannot be generated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

Research Findings:

There is no available experimental ¹³C NMR data for this compound in the scientific literature. Therefore, a data table of ¹³C NMR chemical shifts and their corresponding carbon atom assignments cannot be provided.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for determining the connectivity between atoms in a molecule. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two to three bonds.

Research Findings:

As no primary NMR data (¹H and ¹³C) is available for this compound, no 2D NMR studies (COSY, HSQC, HMBC) have been reported. Therefore, an analysis of the through-bond connectivity of this molecule using these techniques cannot be presented.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. In the analysis of this compound, the initial step involves ionizing the molecule, typically resulting in a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the compound's exact molecular weight.

Subsequent fragmentation of the molecular ion within the mass spectrometer yields a unique pattern of daughter ions. The fragmentation pathways are influenced by the relative strengths of chemical bonds and the stability of the resulting fragments. For this compound, fragmentation is expected to occur at several key locations, driven by the presence of the nitro (-NO₂), methyl (-CH₃), and cyanate (-OCN) functional groups on the aromatic ring.

Expected fragmentation patterns would likely involve:

Loss of the cyanate group: Cleavage of the C-O bond could lead to the loss of a cyanate radical (•OCN) or neutral carbon monoxide and a nitrogen atom, resulting in a significant fragment ion.

Fragmentation of the nitro group: The nitro group can fragment through the loss of •NO₂ or •NO followed by the loss of CO.

Cleavage of the methyl group: Loss of a methyl radical (•CH₃) from the molecular ion is a common fragmentation pathway for toluene (B28343) derivatives.

Ring fragmentation: At higher energies, the aromatic ring itself can break apart, producing smaller characteristic fragments.

While specific experimental data for this compound is not widely published, analysis of related nitrophenyl compounds provides insight into potential fragmentation. For instance, studies on nitrophenylhydrazones show characteristic cleavages related to the nitro-substituted ring. cdnsciencepub.com The interaction and fragmentation patterns are heavily influenced by the position of the substituents. cdnsciencepub.com The interpretation of these patterns allows for the piecing together of the molecule's structural puzzle. The precise masses of the fragment ions, often determined using high-resolution mass spectrometry, further confirm their elemental composition.

Table 1: Hypothetical Major Fragments in the Mass Spectrum of this compound

Fragment Structurem/z (approx.)Possible Neutral Loss
[C₈H₆N₂O₃]⁺• (Molecular Ion)178-
[C₈H₆NO₂]⁺150CO
[C₇H₆NO₃]⁺152C≡N
[C₈H₆N₂O]⁺146O₂
[C₇H₆N]⁺104NO₂, OCN
[C₆H₅]⁺77CH₃, NO₂, OCN

Note: This table is illustrative and based on general fragmentation principles. Actual experimental results may vary.

X-ray Crystallography for Solid-State Molecular Structure Determination

For this compound, a single-crystal X-ray diffraction experiment would begin with growing a suitable, high-quality crystal. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

The data obtained from such an analysis would confirm the substitution pattern of the methyl, nitro, and cyanate groups on the benzene (B151609) ring. It would also reveal important structural parameters, such as the planarity of the aromatic ring and the orientation of the substituent groups relative to the ring. For example, the nitro and cyanate groups might be twisted out of the plane of the benzene ring, and these dihedral angles would be precisely measured.

While the specific crystal structure of this compound is not publicly available, data from analogous nitrophenyl derivatives illustrate the type of information that would be obtained. For example, the crystal structure of 4-Nitrophenyl 2-bromo-2-methylpropanoate (B8525525) reveals detailed bond lengths and angles and shows that the nitro group is nearly coplanar with the benzene ring, while the carboxylate group is significantly tilted. nih.gov Similarly, studies on 4-(4-Nitrophenyl)thiomorpholine show how intermolecular forces, such as C–H···O hydrogen bonds, dictate the packing of the molecules in the crystal. mdpi.compharmrxiv.de

Table 2: Illustrative Crystallographic Data for a Related Nitrophenyl Compound (4-Nitrophenyl 2-bromo-2-methylpropanoate) nih.gov

ParameterValue
Molecular FormulaC₁₀H₁₀BrNO₄
Molecular Weight288.10
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)11.4128 (16)
b (Å)14.450 (2)
c (Å)14.539 (2)
Volume (ų)2397.7 (6)
Z (molecules/unit cell)8

Note: This data is for an analogous compound and serves to illustrate the parameters determined by X-ray crystallography.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (Methodologies, not data)

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals. This technique is particularly useful for identifying the presence of chromophores—parts of a molecule that absorb light. bath.ac.uk

The structure of this compound contains several chromophores, primarily the nitrated aromatic ring. The methodology for analyzing this compound using UV-Vis spectroscopy would involve dissolving it in a suitable solvent (one that does not absorb in the region of interest, such as ethanol (B145695) or hexane) and placing the solution in a cuvette in the light path of a UV-Vis spectrophotometer. The instrument scans a range of UV and visible wavelengths, measuring the absorbance at each wavelength.

The resulting spectrum is a plot of absorbance versus wavelength. For this compound, characteristic absorption bands corresponding to specific electronic transitions are expected:

π → π* transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. The presence of substituents like the nitro group, which is conjugated with the ring, typically shifts these absorptions to longer wavelengths (a bathochromic or red shift).

n → π* transitions: The nitro group also has non-bonding electrons (n electrons) on its oxygen atoms. These electrons can be promoted to antibonding π* orbitals of the aromatic system. These transitions are generally weaker in intensity than π → π* transitions.

By analyzing the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands, valuable information about the electronic structure of the molecule and the extent of conjugation can be inferred.

Computational and Theoretical Investigations of 4 Methyl 2 Nitrophenyl Cyanate: Quantum Chemical Approaches

Quantum Chemical Calculations for Molecular Geometry Optimization

The initial step in the theoretical investigation of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms in three-dimensional space. This is achieved by locating the minimum energy structure on the potential energy surface.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. The B3LYP functional, combined with a 6-311G* basis set, has been effectively used to perform geometry optimization and harmonic frequency analysis for 4-Methyl-2-nitrophenyl cyanate (B1221674). researchgate.net This level of theory provides a reliable prediction of the ground state structure by calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. These calculations have been instrumental in establishing the foundational geometry from which other properties are derived. researchgate.net

Complementing DFT studies, ab initio methods, such as Hartree-Fock (HF) calculations with a 6-311G* basis set, have also been applied to investigate related isomers. researchgate.net These methods, which are based on first principles without empirical parameterization, are crucial for determining the electronic structure of the molecule. They provide valuable data on orbital energies, electron distribution, and molecular electrostatic potential, which are key to understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is critical for understanding the flexibility of a molecule and the relative stability of its different spatial arrangements, known as conformers.

For 4-Methyl-2-nitrophenyl cyanate, computational studies have identified two stable conformers, designated as cis and trans. researchgate.net These conformers arise from the rotation around the single bonds within the molecule. Theoretical calculations have determined that the cis conformer is the more stable form, possessing a lower energy than the trans conformer. researchgate.net The energy difference between these two stable states has been calculated, providing a quantitative measure of their relative populations at equilibrium. researchgate.net

Table 1: Relative Energies of this compound Conformers

ConformerEnergy Relative to Most Stable Conformer (kJ/mol)Reference
cis0.00 researchgate.net
trans10.230 researchgate.net

The energy difference between the cis and trans conformers indicates the presence of a rotational energy barrier on the potential energy surface. The value of 10.230 kJ/mol suggests that a significant amount of energy is required to convert the more stable cis conformer into the trans form. researchgate.net This energy barrier governs the conformational dynamics of the molecule, influencing the rate at which it can interconvert between its stable forms. The pronounced stability of the cis conformer implies that it will be the predominant form of the molecule under standard conditions. researchgate.net

Vibrational Frequency Predictions and Spectroscopic Assignments

Theoretical vibrational analysis allows for the prediction of infrared (IR) and Raman spectra. By calculating the harmonic frequencies, specific vibrational modes can be assigned to experimentally observed spectroscopic bands.

For this compound, calculations have shown that the non-coplanarity of the nitro group with the phenyl ring is a significant structural feature. researchgate.net This deviation from planarity influences the vibrational spectrum. The asymmetric stretching mode of the NO₂ group has been assigned to a band at a higher frequency, while the symmetric stretching mode appears at a lower frequency. researchgate.net This pattern helps in the detailed interpretation of the experimental spectra.

Table 2: Selected Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Reference
Nitro Group (NO₂) Asymmetric Stretch1569 researchgate.net
Nitro Group (NO₂) Symmetric Stretch1339 researchgate.net

Theoretical Prediction of IR and Raman Spectra

Vibrational spectroscopy is a fundamental technique for the identification and characterization of chemical compounds. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to compute the infrared (IR) and Raman spectra of molecules with a high degree of accuracy. nih.gov These calculations can predict the vibrational frequencies and intensities corresponding to the normal modes of the molecule, which arise from the stretching, bending, and torsional motions of its atoms.

For this compound, theoretical spectra would be expected to show characteristic peaks corresponding to its distinct functional groups. The table below presents a hypothetical set of predicted vibrational frequencies for key functional groups within the molecule.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Asymmetric Stretching-NO₂~1550-1520StrongMedium
Symmetric Stretching-NO₂~1360-1330StrongStrong
Stretching-OCN~2270-2240StrongWeak
C-H Stretching (Aromatic)Ar-H~3100-3000MediumStrong
C-H Stretching (Methyl)-CH₃~2980-2950MediumMedium

This table is illustrative and contains hypothetical data based on typical vibrational frequencies for the specified functional groups.

The accurate prediction of these spectra can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's vibrational properties.

Scaled Quantum Mechanical (SQM) Force Field Calculations

To enhance the accuracy of theoretically predicted vibrational spectra, the Scaled Quantum Mechanical (SQM) force field method is often employed. This approach involves scaling the computed force constants to correct for systematic errors inherent in the theoretical model and to account for anharmonicity. uh.edu The scaling factors are typically derived from empirical data on similar molecules or from higher-level computational benchmarks.

The application of SQM calculations to this compound would refine the predicted vibrational frequencies, bringing them into closer agreement with experimental values. The process involves calculating the harmonic vibrational frequencies at a given level of theory and then applying scale factors to these frequencies. The result is a more reliable prediction of the molecule's IR and Raman spectra.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and photophysical properties. Computational methods provide invaluable tools for analyzing the distribution of electrons and the nature of chemical bonds within a molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and spatial distribution of these orbitals are key determinants of a molecule's electrophilic and nucleophilic behavior. youtube.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the cyanate group, making these regions susceptible to electrophilic attack. Conversely, the LUMO is likely to be concentrated around the nitro group and the cyanate carbon, indicating these as sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Orbital Calculated Energy (eV) Primary Atomic Contributions
HOMO-8.5Phenyl Ring (π-system), Oxygen (cyanate)
LUMO-2.1Nitro Group (π*-system), Carbon (cyanate)
HOMO-LUMO Gap6.4-

This table presents hypothetical energy values to illustrate the concept of FMO analysis.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, charge distribution, and intramolecular interactions. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu This allows for the investigation of hyperconjugative and charge transfer interactions within the molecule. rsc.org

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O) of -OCNπ* (C-C) of Phenyl Ring~ 5.2
σ (C-H) of -CH₃π* (C-C) of Phenyl Ring~ 2.8
π (C-C) of Phenyl Ringπ* (N-O) of -NO₂~ 10.5

This table contains hypothetical data illustrating potential intramolecular charge transfer interactions.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of transient intermediates and the calculation of reaction energetics.

Transition State Characterization and Activation Energy Calculations

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. diva-portal.org Computational methods can be used to locate the geometry of the transition state and to calculate its energy relative to the reactants. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate.

For a hypothetical reaction involving this compound, such as a nucleophilic addition to the cyanate carbon, computational modeling could be used to map out the entire reaction pathway. This would involve optimizing the geometries of the reactants, the transition state, and the products. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Parameter Value
Activation Energy (Ea)15.2 kcal/mol
Key TS Bond Distance (Nu-C)2.1 Å
Imaginary Frequency-350 cm⁻¹

This table presents hypothetical data for a transition state calculation.

The presence of a single imaginary frequency in the vibrational analysis of the transition state confirms that it is a true first-order saddle point on the potential energy surface.

Solvent Effects in Computational Reactivity Studies

The chemical reactivity and physical properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. In the realm of computational chemistry, accurately modeling these solvent effects is crucial for bridging the gap between theoretical calculations, which are often performed on isolated molecules in vacuo (in the gas phase), and experimental results, which are typically obtained in solution. ucsb.edu For a polar molecule such as this compound, interactions with solvent molecules can alter its electronic structure, stability, and the energy barriers of its potential reactions. Quantum chemical approaches employ various models to account for these critical interactions, which can be broadly categorized into implicit and explicit solvent models.

Implicit Solvation Models

Implicit or continuum solvation models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. nih.gov This approach is computationally efficient and is widely used to obtain a first-order approximation of solvent effects. nih.gov Models like the Polarizable Continuum Model (PCM) and the universal solvent model based on solute electron density (SMD) are common examples. researchgate.netrsc.org

In these methods, the solute molecule (this compound) is placed in a cavity within the solvent continuum. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute's dipole moment, leading to its stabilization. The degree of stabilization is dependent on the solvent's polarity. For instance, reactions involving polar transition states are often accelerated in polar solvents because the transition state is stabilized more than the reactants. ucsb.edu

Computational studies on related nitroaromatic compounds have demonstrated that implicit solvent models can effectively capture the stabilization of transition states (TS). researchgate.netrsc.org For this compound, one would anticipate that a reaction proceeding through a charge-separated or highly polar transition state would show a significant lowering of the activation energy barrier in solvents with high dielectric constants, as illustrated in the hypothetical data below.

Table 1: Hypothetical Activation Energy (ΔE) for a Reaction of this compound in Various Solvents using an Implicit Model (e.g., SMD).
SolventDielectric Constant (ε)Calculated ΔE (kcal/mol)
Gas Phase1.035.0
Toluene (B28343)2.431.5
Acetone20.726.8
Acetonitrile (B52724)36.625.1
Water78.422.4

Explicit and Hybrid Solvation Models

While computationally economical, implicit models cannot account for specific, short-range interactions such as hydrogen bonding or the discrete structural nature of the solvent around the solute. ucsb.edunih.gov Explicit solvent models address this by including a number of individual solvent molecules in the quantum mechanical calculation. ucsb.edu This provides a more detailed and physically realistic picture but at a much higher computational cost. nih.gov

A common compromise is the use of hybrid solvation models, where the first solvation shell—the solvent molecules directly interacting with the solute—is treated explicitly, while the bulk solvent is represented by a continuum model. researchgate.netrsc.org This approach can be particularly important for reactions where solvent molecules are directly involved in the reaction mechanism, for example, by acting as proton shuttles or forming strong hydrogen bonds with the transition state. researchgate.net

For this compound, specific interactions between the nitro (-NO₂) or cyanate (-OCN) groups and protic solvents like water or alcohols could be critical. Time-dependent density functional theory (TD-DFT) calculations on similar nitrophenols have shown that explicit solvent molecules can strongly interact with the nitro group in an excited state, significantly altering reactivity. nsf.gov A hybrid model could elucidate such phenomena by calculating the interaction energies and geometric changes upon solvation.

Table 2: Hypothetical Solvation Free Energy (ΔGsolv) of this compound Calculated with Different Solvation Models.
SolventModelCalculated ΔGsolv (kcal/mol)
WaterImplicit (PCM)-12.5
WaterHybrid (3 explicit H₂O + PCM)-15.8
MethanolImplicit (PCM)-10.1
MethanolHybrid (3 explicit CH₃OH + PCM)-12.2

Exploration of 4 Methyl 2 Nitrophenyl Cyanate in Advanced Chemical Applications

Role as a Reagent in Non-Biological Organic Synthesis

Although detailed studies on 4-Methyl-2-nitrophenyl cyanate (B1221674) as a reagent in non-biological organic synthesis are not extensively documented, the known reactivity of the cyanate group allows for postulation of its potential applications.

Enabling Novel Carbon-Nitrogen Bond Formations

Aryl cyanates are known precursors for various functionalities that can participate in carbon-nitrogen (C-N) bond-forming reactions. While not a direct C-N bond-forming reagent in the same vein as amines or azides, 4-Methyl-2-nitrophenyl cyanate can be transformed into reactive intermediates that readily form C-N bonds. For instance, the reaction of aryl cyanates with certain nucleophiles can lead to the formation of imidocarbonates, which can be further manipulated to establish new C-N linkages.

The reactivity of the cyanate group can be harnessed to synthesize a variety of nitrogen-containing heterocyclic compounds, which are pivotal structures in medicinal chemistry and materials science. The specific substitution pattern of this compound could offer unique reactivity or selectivity in such transformations, although specific examples are not prevalent in the literature.

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. While isocyanides are well-known participants in MCRs like the Ugi and Passerini reactions, the direct use of aryl cyanates such as this compound in common MCRs is not a widely reported phenomenon.

However, the cyanate group can be considered a precursor to functionalities that might participate in MCRs. For example, in-situ conversion of the cyanate to an isocyanate or a related reactive species could potentially enable its entry into MCR pathways. The electronic properties of the 4-methyl-2-nitrophenyl substituent could influence the feasibility and outcome of such hypothetical transformations.

Precursor for Advanced Polymeric Materials and Composites

The most significant and well-documented application of aryl cyanates is in the field of polymer chemistry, where they serve as monomers for high-performance thermosetting resins known as polycyanurates or cyanate ester resins.

Development of High-Performance Thermosetting Resins

This compound, upon heating, is expected to undergo a cyclotrimerization reaction, where three cyanate groups react to form a highly stable, cross-linked network of triazine rings. This process, known as curing, transforms the monomer into a rigid thermosetting polymer.

The resulting polycyanurate resin derived from this compound would be anticipated to exhibit several desirable properties characteristic of this class of materials, including:

High Thermal Stability: The triazine ring structure is inherently very stable at elevated temperatures.

Low Dielectric Constant and Dissipation Factor: These properties make cyanate ester resins valuable for electronics and aerospace applications.

Excellent Dimensional Stability: Low shrinkage upon curing and a low coefficient of thermal expansion are hallmarks of these materials.

Good Mechanical Properties: High strength and stiffness are typically observed in cured cyanate ester resins.

The presence of the methyl and nitro groups on the aromatic ring would likely modulate these properties. For instance, the nitro group might enhance thermal stability but could also affect the dielectric properties.

Table 1: Anticipated Properties of Polycyanurate Resin from this compound

Property Expected Characteristic Influence of Substituents
Glass Transition Temperature (Tg) High The rigidity of the aromatic backbone and crosslink density contribute to a high Tg. The nitro group may increase intermolecular interactions, further elevating Tg.
Thermal Stability (Td) Excellent The inherent stability of the triazine rings leads to high decomposition temperatures.
Dielectric Constant (Dk) Low The non-polar nature of the triazine network generally results in low Dk values. The polar nitro group might slightly increase this value compared to unsubstituted analogs.

Integration into Composite Material Matrices for Specific Engineering Applications

Cyanate ester resins are frequently used as matrix materials in advanced fiber-reinforced polymer composites. These composites find applications in demanding environments such as aerospace, defense, and high-speed electronics due to their exceptional performance characteristics. A resin based on this compound could be a candidate for such applications.

When combined with reinforcing fibers like carbon, glass, or aramid, the resulting composite would be expected to exhibit:

High strength-to-weight and stiffness-to-weight ratios.

Excellent performance at elevated temperatures.

Resistance to harsh chemical environments and radiation.

The specific properties of the cured this compound resin would dictate the final performance of the composite. For example, its adhesion to the reinforcing fibers and its toughness would be critical parameters.

Investigation of Cure Chemistry and Network Formation

The curing process of cyanate esters is a critical step that determines the final properties of the thermoset. The cure chemistry of this compound would involve the thermally initiated cyclotrimerization of the cyanate groups. This reaction is often catalyzed by transition metal complexes to reduce the curing temperature and time.

The kinetics of the curing reaction can be studied using techniques such as Differential Scanning Calorimetry (DSC), which can provide information on the heat of reaction, the onset of curing, and the peak exotherm temperature. The formation of the cross-linked network can be monitored using Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the characteristic cyanate absorption band and the appearance of the triazine ring absorption.

The presence of the electron-withdrawing nitro group in this compound is expected to influence the reactivity of the cyanate group and thus the cure kinetics. It may lead to a faster curing rate compared to cyanate esters with electron-donating substituents.

Potential in Catalysis or as a Ligand Precursor for Coordination Chemistry

The cyanate functional group (-OCN) endows this compound with significant potential as a precursor for ligands in coordination chemistry, and by extension, in the development of novel catalysts. The cyanate ion is recognized as an ambidentate ligand, meaning it can coordinate to a metal center through either its oxygen or nitrogen atom. wikipedia.org This versatility allows for the formation of a variety of coordination complexes with different electronic and steric properties.

Furthermore, the cyanate group can act as a bridging ligand, connecting two or more metal centers to form coordination polymers or metal-organic frameworks (MOFs). wikipedia.orgnih.gov The structure of this compound, featuring a rigid aromatic backbone, could facilitate the rational design of such extended networks. The electronic properties of the aromatic ring, influenced by the electron-withdrawing nitro group and the electron-donating methyl group, could in turn modulate the coordination properties of the cyanate and the catalytic activity of the resulting metal complex.

While specific catalytic applications of this compound have not been extensively reported, its structure suggests potential in several areas. The nitrogen and oxygen atoms of the cyanate group, as well as the oxygen atoms of the nitro group, could serve as binding sites for metal ions, potentially leading to catalysts for oxidation, reduction, or various coupling reactions. The synthesis of metal complexes with ligands derived from this molecule could yield catalysts with tailored activity and selectivity.

Table 1: Potential Coordination Modes of this compound

Coordination SitePotential Role in Catalysis
Cyanate (N-donor)Formation of isocyanide-like metal complexes
Cyanate (O-donor)Formation of cyanato-metal complexes
Cyanate (bridging)Assembly of polynuclear catalysts or MOFs
Nitro Group (O-donors)Chelation to a metal center, influencing redox potential

Design of Functional Molecules Incorporating the this compound Moiety

The unique chemical architecture of this compound makes it a valuable building block for the synthesis of a wide range of functional molecules. The reactivity of the cyanate group, coupled with the potential for modification of the aromatic ring, opens avenues for creating materials with tailored properties.

One of the primary applications of aryl cyanates is in the formation of high-performance thermosetting polymers known as cyanate ester resins. dakenchem.comkinampark.com These resins are produced through the cyclotrimerization of the cyanate groups, forming a highly cross-linked network of triazine rings. tandfonline.com Such materials are known for their exceptional thermal stability, low dielectric constants, and resistance to moisture, making them suitable for applications in aerospace, electronics, and automotive industries. researchgate.netpcbdirectory.com The incorporation of the 4-methyl-2-nitrophenyl moiety into a cyanate ester resin could impart specific properties, such as altered thermal decomposition profiles or modified dielectric behavior, due to the presence of the polar nitro group.

Beyond polymerization, the cyanate group can serve as a versatile synthetic handle for the construction of various heterocyclic compounds. Aryl cyanates have been shown to react with various reagents to yield complex molecular architectures. asianpubs.orgresearchgate.netwmich.edu This reactivity allows for the integration of the this compound core into larger, more complex molecules with potential applications in medicinal chemistry or materials science. The nitro group on the aromatic ring can also be readily reduced to an amine, providing a further point for chemical modification and the introduction of additional functionalities. nih.gov This versatility allows for the design of a diverse array of molecules derived from this platform.

The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring, which can be exploited in the design of functional materials. mdpi.com For instance, nitrophenyl derivatives are often used in the development of nonlinear optical materials, sensors, and biologically active compounds. researchgate.net By incorporating the this compound moiety, it may be possible to create novel materials that combine the desirable properties of cyanate esters with the electronic and functional characteristics of nitrophenyl compounds.

Table 2: Potential Functional Molecules Derived from this compound

Functional Molecule TypeDesign StrategyPotential Application
High-Performance PolymerCyclotrimerization of the cyanate groupAerospace components, electronic substrates
Heterocyclic CompoundsReaction of the cyanate group with various reagentsPharmaceuticals, organic electronics
Functional Dyes/SensorsModification of the nitro and methyl groupsOptical materials, chemical sensing
Cross-linking AgentsIncorporation into other polymer systemsEnhanced thermal and mechanical properties

Future Research Directions and Methodological Advancements for Aryl Cyanate Studies

Development of Green Chemistry Approaches for Synthesis

The synthesis of aryl cyanates and their precursors has traditionally involved reagents and conditions that are now under scrutiny from a green chemistry perspective. Future research is increasingly focused on developing more environmentally benign synthetic routes. A key area of development is in the cyanation of aryl halides, a common pathway to precursors for aryl cyanates.

Key advancements include:

Non-Toxic Cyanide Sources : A significant shift is underway from highly toxic cyanide sources like KCN and NaCN to less toxic alternatives. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), also known as potassium ferrocyanide, has emerged as a promising, low-toxicity, and inexpensive cyanating agent. researchgate.netrsc.org Its use mitigates the risk of generating hazardous hydrogen cyanide gas. researchgate.net

Aqueous Media and Biodegradable Surfactants : Research has demonstrated successful palladium-catalyzed cyanation of aryl bromides in water, facilitated by biodegradable surfactants. researchgate.net This approach eliminates the need for toxic organic solvents, aligning with green chemistry principles. rsc.org

Heterogeneous Catalysis : The development of recyclable, heterogeneous catalysts, such as palladium supported on nanoparticles (e.g., Pd/CoFe₂O₄ or Pd–ZnFe₂O₄), offers a sustainable alternative to homogeneous catalysts. rsc.orgrsc.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Table 1: Comparison of Traditional vs. Green Approaches for Aryl Cyanide Synthesis

ParameterTraditional MethodsGreen Chemistry Approaches
Cyanide SourceKCN, NaCN, Zn(CN)₂, TMSCN (highly toxic) researchgate.netK₄[Fe(CN)₆] (low toxicity) rsc.orgresearchgate.net
SolventDMF, other toxic organic solvents researchgate.netWater, Ethanol (B145695) rsc.orgresearchgate.net
Catalyst SystemHomogeneous Pd complexes, often with expensive phosphine (B1218219) ligands researchgate.netHeterogeneous, recyclable Pd nanoparticles; ligand-free systems rsc.orgrsc.org
Reaction ConditionsOften harsh, high temperatures (140-150 °C) rsc.orgMilder conditions (e.g., 80-130 °C) rsc.orgresearchgate.net

High-Throughput Screening for New Reactivity Patterns

High-Throughput Experimentation (HTE) is a transformative approach for accelerating the discovery of new catalysts and reaction conditions. By running a large number of experiments in parallel, HTE allows researchers to rapidly screen vast parameter spaces, including different catalysts, ligands, solvents, and additives.

For aryl cyanate (B1221674) chemistry, HTE is instrumental in:

Discovering Novel Catalyst Systems : In the development of a nickel-catalyzed cyanation using the non-toxic K₄[Fe(CN)₆], HTE was crucial for identifying a productive catalyst system. acs.org Initial screens of various ligands revealed that only specific families, like JosiPhos, provided significant conversion, a discovery that would have been time-consuming with traditional methods. acs.org

Optimizing Reaction Conditions : HTE enables the fine-tuning of reaction parameters to maximize yield and minimize side reactions. Subsequent rounds of screening can rapidly identify the optimal solvent and ligand combinations, as demonstrated by the discovery that n-BuOAc was an exceptional solvent when paired with a specific JosiPhos ligand. acs.org

Table 2: Illustrative High-Throughput Screening Results for Ni-Catalyzed Cyanation

Ligand FamilyInitial Solvent (Aqueous Biphasic)Optimized Solvent (n-BuOAc)Observed Conversion
XantPhosPoor-<10%
DPPFPoor-<10%
DPPBModerate-~40-50%
JosiPhos (SL-J004-1)GoodExcellent>95%

Data synthesized from findings reported in studies on HTE for cyanation reactions. acs.org

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deep understanding of reaction mechanisms is critical for optimizing processes and developing new catalysts. Advanced in-situ spectroscopic techniques allow researchers to observe the catalyst and reacting species under realistic operating conditions, providing invaluable mechanistic insights.

Identifying Key Intermediates : Techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can monitor species on the surface of a heterogeneous catalyst during a reaction. In one study, in-situ spectroscopy was used to identify an isocyanate species as a key intermediate in a catalytic reaction. youtube.com By correlating the appearance and disappearance of spectroscopic signals with product formation over time, researchers can distinguish between active intermediates and spectator species. youtube.com

Probing Reaction Kinetics : Monitoring the concentration changes of reactants, intermediates, and products in real-time provides detailed kinetic data. This information is essential for building accurate kinetic models and understanding the rate-determining steps of a reaction. For instance, in-situ UV-vis spectroscopy has been employed to follow the decay of transient species and calculate second-order rate constants for specific reaction steps. acs.org

The application of these techniques to the synthesis and reactions of 4-Methyl-2-nitrophenyl cyanate could reveal the influence of its specific electronic and steric properties on reaction pathways and intermediate stability.

Integration of Machine Learning in Predictive Modeling of Reactivity

The intersection of artificial intelligence and chemistry is creating powerful new tools for predicting reaction outcomes. Machine learning (ML) models, trained on vast datasets of known reactions, can predict the feasibility, yield, and optimal conditions for new transformations. rjptonline.orgresearchgate.net

Predicting Reaction Outcomes and Yields : ML models can predict the major product of a chemical reaction by analyzing the structures of the reactants and reagents. mit.edu Some models achieve high accuracy, with one neural network correctly predicting the catalyst, solvent, and reagent over 69% of the time in its top-10 suggestions. researchgate.net This predictive power allows chemists to prioritize high-yielding reaction pathways and avoid unproductive experiments. rjptonline.org

Accelerating Materials and Catalyst Design : AI is being used to design novel materials with desired properties and to optimize the production processes of existing ones. rjptonline.org For aryl cyanates, this could mean predicting which substitutions on the phenyl ring would lead to polymers with specific thermal or dielectric properties. ML interatomic potentials (MLIPs) can compute molecular energies with quantum mechanical accuracy but at a fraction of the computational cost, enabling the efficient screening of candidate molecules. cmu.edu

Table 3: Performance of Machine Learning Models in Reaction Prediction

Model TypePrediction TaskReported AccuracyReference
Neural NetworkReaction Condition Recommendation (Top-10)69.6% researchgate.net
Hybrid Edit-Based/FingerprintMajor Product Identification (Top-1)71.8% mit.edu
Stacking on Reaction DescriptorsAmide Coupling Yield Prediction (R²)0.457 cmu.edu

Exploration of Novel Materials Science Applications

Aryl cyanate esters are renowned precursors to high-performance thermosetting polymers known as polycyanurates. These materials are formed through a polycyclotrimerization reaction upon heating. mdpi.com The resulting cross-linked network provides exceptional properties that are highly valued in demanding industries.

Future research in this area will likely focus on:

Tailored Properties : Synthesizing novel monocyanate and dicyanate esters, such as derivatives of this compound, to create polymers with tailored characteristics. The specific substituents on the aryl ring can influence properties like glass transition temperature, thermal stability, dielectric constant, and moisture absorption. mdpi.com

Advanced Composites : The outstanding thermal and mechanical properties of polycyanurate resins make them ideal for use as matrix materials in advanced fiber-reinforced composites for the aerospace, military, and electronics industries. mdpi.comacs.org Research into new aryl cyanate monomers is driven by the need for materials that can withstand extreme temperatures and harsh environments.

The cyclotrimerization of a monocyanate ester like this compound would lead to a cyclic trimer, a well-defined molecule that could serve as a model compound for studying the curing mechanism or as a building block for more complex supramolecular structures. mdpi.com

Challenges and Opportunities in Aryl Cyanate Chemistry Research

Despite significant progress, several challenges remain in the field of aryl cyanate chemistry, each presenting a corresponding opportunity for innovation.

Challenge : Catalyst deactivation by cyanide ions is a persistent problem in many cyanation reactions, poisoning the active catalytic species. researchgate.net

Opportunity : The development of robust catalysts and the use of cyanide sources like K₄[Fe(CN)₆], which release cyanide ions slowly, can overcome this limitation. researchgate.net Air-tolerant catalytic systems that use green reductants further enhance the practicality and safety of these reactions. acs.org

Challenge : The synthesis of aryl cyanates and their precursors often requires harsh conditions and toxic reagents. researchgate.netmdpi.com

Opportunity : The advancement of green chemistry principles, including the use of aqueous media and milder reaction conditions, provides a clear path toward more sustainable synthesis. rsc.orgacs.org

Challenge : The rational design of novel aryl cyanates for specific material applications can be slow and resource-intensive.

Opportunity : Integrating machine learning and computational chemistry can dramatically accelerate the design-synthesis-test cycle. cmu.eduyoutube.com Predictive models can screen virtual libraries of compounds, identifying promising candidates for synthesis and thereby focusing experimental efforts where they are most likely to succeed.

Q & A

Q. What experimental methods are recommended for synthesizing and purifying 4-methyl-2-nitrophenyl cyanate?

The synthesis of aryl cyanates typically involves the reaction of phenolic derivatives with cyanogen bromide (BrCN) or thiocyanate reagents under controlled alkaline conditions. For analogs like 4-methyl-2-nitrophenyl isocyanate, methods include catalytic coupling or nitration of precursor aryl compounds followed by functional group transformation . Purification often employs column chromatography with silica gel or recrystallization using solvents like ethanol or dichloromethane. Purity validation requires HPLC or GC-MS, ensuring >95% purity for research-grade applications .

Q. How can spectroscopic techniques characterize the rotational and vibrational modes of this compound?

Millimeter-wave spectroscopy (130–350 GHz) is effective for analyzing rotational transitions and internal rotation effects, such as methyl group torsional splitting, using programs like ERHAM for global fitting . Vibrational modes (e.g., C≡N stretching, NO₂ bending) are studied via FT-IR and Raman spectroscopy, complemented by DFT calculations (B3LYP/6-311++G(d,p)) to assign spectral bands .

Q. What factors influence the stability of this compound in aqueous solutions?

Stability depends on pH, temperature, and solvent composition. Cyanates degrade via hydrolysis to carbamates or urea derivatives, with rate constants increasing in acidic conditions (e.g., k=8.9×105s1k = 8.9 \times 10^{-5}\, \text{s}^{-1} at pH 4.5, 25°C) . Storage at low temperatures (-20°C) in anhydrous solvents like acetonitrile minimizes decomposition . Kinetic studies using UV-Vis spectroscopy or HPLC can monitor degradation .

Advanced Research Questions

Q. How does DFT modeling enhance understanding of this compound’s reactivity and spectral properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, vibrational frequencies, and reaction pathways. For example, DFT simulations of isocyanic acid (HNCO) formation from cyanate hydrolysis align with experimental activation parameters (ΔH=19.4kcal/mol\Delta H^\ddagger = 19.4\, \text{kcal/mol}, ΔS=12.1cal/K\Delta S^\ddagger = -12.1\, \text{cal/K}) . Charge distribution analysis also clarifies electrophilic/nucleophilic sites for designing functionalization reactions .

Q. What proteomics approaches are used to study cyanate’s metabolic effects in biological systems?

Comparative proteomics via 2-D gel electrophoresis identifies protein expression changes under cyanate exposure (e.g., 1 mM cyanate in Chromobacterium violaceum cultures). Spots are quantified with software like ImageMaster, and differentially expressed proteins (e.g., stress-response enzymes) are validated via MALDI-TOF/TOF-MS . This method reveals cyanate’s role in nitrogen cycling and cellular redox regulation .

Q. How can reaction kinetics guide the design of cyanate-mediated synthetic pathways?

Pseudo-first-order kinetics studies under varied conditions (pH, ethanol concentration) determine rate laws and transition states. For instance, Arrhenius plots derived from temperature-dependent rate constants (k=8.0×105s1k = 8.0 \times 10^{-5}\, \text{s}^{-1} at 25°C) provide activation energy (EaE_a) and guide catalyst selection for optimizing yields . Stopped-flow spectrophotometry or microfluidic reactors enable real-time monitoring of fast cyanate reactions .

Methodological Considerations

  • Data Contradictions : Discrepancies in cyanate degradation rates across studies may arise from solvent polarity or trace metal catalysis. Cross-validate results using multiple techniques (e.g., NMR for byproduct identification) .
  • Advanced Instrumentation : Use synchrotron-based FT-IR or cryogenic spectroscopy to resolve low-abundance rotational states in gas-phase studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.